(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine
CAS No.: 141807-96-7
Cat. No.: VC0006241
Molecular Formula: C22H28N4O4
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 141807-96-7 |
---|---|
Molecular Formula | C22H28N4O4 |
Molecular Weight | 412.5 g/mol |
IUPAC Name | 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
Standard InChI | InChI=1S/C22H28N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h8-11,14H,6-7,12-13H2,1-5H3/b11-9+ |
Standard InChI Key | UQGGPCQNHJCOPS-PKNBQFBNSA-N |
Isomeric SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C |
SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
Canonical SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
Chemical Identity and Structural Properties
KF-17837 is a synthetic xanthine derivative with the molecular formula C<sub>22</sub>H<sub>28</sub>N<sub>4</sub>O<sub>4</sub> and a molecular weight of 412.5 g/mol . Its IUPAC name is 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione, and it features a styryl group at the 8-position of the xanthine core, substituted with 3,4-dimethoxy phenyl and methyl groups (Figure 1) . The compound’s stereochemistry is defined by the (E)-configuration of the styryl double bond, critical for its receptor-binding affinity.
Table 1: Key Chemical Properties of KF-17837
Property | Value |
---|---|
Molecular Formula | C<sub>22</sub>H<sub>28</sub>N<sub>4</sub>O<sub>4</sub> |
Molecular Weight | 412.5 g/mol |
CAS Number | 141807-96-7 |
IUPAC Name | 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C |
XLogP3 | 3.2 (predicted) |
Pharmacological Profile and Mechanism of Action
KF-17837 functions as a selective adenosine A<sub>2A</sub> receptor antagonist, with high affinity (pKi = 8.1–8.3) and >100-fold selectivity over A<sub>1</sub>, A<sub>2B</sub>, and A<sub>3</sub> receptor subtypes . Adenosine A<sub>2A</sub> receptors are predominantly expressed in the striatum, where they modulate glutamatergic and dopaminergic signaling. By blocking these receptors, KF-17837 enhances dopamine D<sub>2</sub> receptor activity, counteracting the inhibitory effects of adenosine on motor function .
Key Pharmacodynamic Findings:
-
Anticataleptic Effects: Oral administration of KF-17837 (0.625–30 mg/kg) dose-dependently reduced catalepsy induced by haloperidol (1 mg/kg) and reserpine (5 mg/kg) in rodent models .
-
Synergy with L-DOPA: At 0.625 mg/kg, KF-17837 potentiated the anticataleptic effects of subthreshold L-DOPA (25 mg/kg) + benserazide (6.25 mg/kg), suggesting utility in Parkinson’s disease (PD) therapy .
-
Dopamine Modulation: Pretreatment with KF-17837 elevated striatal dopamine levels in haloperidol-treated mice, indicating indirect dopaminergic modulation .
Therapeutic Applications in Parkinson’s Disease
The compound’s ability to enhance dopaminergic neurotransmission positions it as a potential adjuvant therapy for PD. Clinical and preclinical studies highlight the following:
Attenuation of Motor Deficits
In vivo studies demonstrate that KF-17837 (2.5–30 mg/kg, p.o.) ameliorates catalepsy induced by the A<sub>2A</sub> agonist CGS 21680 and reverses motor impairments in reserpinized rats . Compared to newer A<sub>2A</sub> antagonists like KW-6002, KF-17837 exhibits lower in vivo potency (ED<sub>50</sub> = 2.7 mg/kg vs. 0.03 mg/kg for KW-6002), attributed to differences in bioavailability and metabolism .
Compound | ED<sub>50</sub> (Catalepsy) | A<sub>2A</sub> Selectivity | Bioavailability |
---|---|---|---|
KF-17837 | 2.7 mg/kg | >100-fold | Moderate |
KW-6002 | 0.03 mg/kg | >100-fold | High |
Research Limitations and Future Directions
While KF-17837 demonstrates promising preclinical results, its clinical translation is hindered by:
-
Moderate Bioavailability: Lower in vivo potency compared to second-generation antagonists .
-
Metabolic Stability: Limited data on cytochrome P450 interactions or metabolite profiles.
Future studies should prioritize structural optimization to improve pharmacokinetics and evaluate long-term safety in chronic neurodegeneration models.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume